Cas no 446255-56-7 (1,2,3,4,5-Pentabromo-6-(3,4,5-tribromophenoxy) benzene)

1,2,3,4,5-Pentabromo-6-(3,4,5-tribromophenoxy) benzene structure
446255-56-7 structure
Product Name:1,2,3,4,5-Pentabromo-6-(3,4,5-tribromophenoxy) benzene
CAS No:446255-56-7
Molecular Formula:C12H2OBr8
Molecular Weight:801.375680000001
MDL:MFCD09037729
CID:327664
PubChem ID:329754627

1,2,3,4,5-Pentabromo-6-(3,4,5-tribromophenoxy) benzene Properties

Names and Identifiers

    • Benzene,1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenoxy)-
    • 1,2,3,4,5-Pentabromo-6-(3,4,5-tribromophenoxy)benzene
    • 1,2,3,4,5-Pentabromo
    • 2,3,3',4,4',5,5',6-Octabromodiphenyl ether
    • 2,3,3?4,4?5,5?6-OctabroModiphenyl ether
    • BDE No 205 solution
    • 2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-CARBALDEHYDE
    • 2,3,3',4,4',5,5',6-OctaBDE
    • 2,3,3',4,4',5,5',6-Octabromodiphenyl ether solution
    • BDE 205
    • PBDE 205
    • UNII-IC12H1GS4R
    • 2,3,3′,4,4′,5,5′,6-OctaBDE
    • WSA25556
    • 446255-56-7
    • Pentabromo(3,4,5-tribromophenoxy)-benzene
    • NS00073875
    • Q27280655
    • AKOS028109882
    • IC12H1GS4R
    • DTXSID4074776
    • Benzene, 1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenoxy)-
    • Benzene, pentabromo(3,4,5-tribromophenoxy)-
    • DTXCID9040348
    • CVMKCYDBEYHNBM-UHFFFAOYSA-N
    • MDL: MFCD09037729
    • InChIKey: CVMKCYDBEYHNBM-UHFFFAOYSA-N
    • Inchi: InChI=1S/C12H2Br8O/c13-4-1-3(2-5(14)6(4)15)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H
    • SMILES: BrC1C(OC2C=C(Br)C(Br)=C(Br)C=2)=C(Br)C(Br)=C(Br)C=1Br

Computed Properties

  • Exact Mass: 793.35700
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 793.35727g/mol
  • Heavy Atom Count: 21
  • Complexity: 330
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 9
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • LogP: 9.57890
  • PSA: 9.23000
  • Refractive Index: 1.718
  • Boiling Point: 540.2±50.0 °C at 760 mmHg
  • Melting Point: Not available
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C
  • Flash Point: Fahrenheit: 10.4 ° f < br / > Celsius: -12 ° C < br / >
  • Solubility: Insuluble (1.3E-6 g/L) (25 ºC),
  • Color/Form: 50 μg/mL in isooctane
  • Density: 2.768±0.06 g/cm3 (20 ºC 760 Torr),

1,2,3,4,5-Pentabromo-6-(3,4,5-tribromophenoxy) benzene Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
P227050-2.5mg
1,2,3,4,5-Pentabromo-6-(3,4,5-tribromophenoxy) benzene
446255-56-7
2.5mg
$201.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-233919-1 ml
BDE No 205 solution,
446255-56-7
1 ml
¥2369.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
33688-1ML
1,2,3,4,5-Pentabromo-6-(3,4,5-tribromophenoxy) benzene
446255-56-7
1ml
¥6779.79 2023-10-25

1,2,3,4,5-Pentabromo-6-(3,4,5-tribromophenoxy) benzene Related Literature

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